3-[4-(Propan-2-yl)phenyl]oxolane-2,5-dione
Description
3-[4-(Propan-2-yl)phenyl]oxolane-2,5-dione is a substituted oxolane (tetrahydrofuran) derivative featuring a 2,5-dione functional group and a 4-isopropylphenyl substituent at the 3-position of the oxolane ring.
Properties
IUPAC Name |
3-(4-propan-2-ylphenyl)oxolane-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O3/c1-8(2)9-3-5-10(6-4-9)11-7-12(14)16-13(11)15/h3-6,8,11H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSHDPBIZBSOQPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2CC(=O)OC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Propan-2-yl)phenyl]oxolane-2,5-dione typically involves the reaction of 4-isopropylbenzaldehyde with maleic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions in an organic solvent such as toluene or xylene. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-[4-(Propan-2-yl)phenyl]oxolane-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxolane ring to a more saturated form.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of saturated oxolane derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
3-[4-(Propan-2-yl)phenyl]oxolane-2,5-dione has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[4-(Propan-2-yl)phenyl]oxolane-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 3-[4-(Propan-2-yl)phenyl]oxolane-2,5-dione with two structurally related compounds: 3-(prop-2-yn-1-yl)oxolane-2,5-dione () and 3-(4-Chlorophenyl)oxolane-2,5-dione (). Key differences arise from their substituents, molecular weights, and inferred physicochemical properties.
Structural and Functional Analysis
3-(prop-2-yn-1-yl)oxolane-2,5-dione: The propargyl group offers opportunities for click chemistry (e.g., azide-alkyne cycloaddition), while the sulfonylaniline moiety introduces hydrogen-bonding capacity and acidity .
Physicochemical Properties :
- The isopropyl derivative’s calculated molecular weight (218.24 g/mol) is intermediate between the propargyl (378.45 g/mol) and chlorophenyl (210.61 g/mol) analogs. Its moderate lipophilicity (logP ~2–3 estimated) contrasts with the highly polar propargyl compound (logP <0 due to sulfonyl/morpholinyl groups) and the chlorophenyl derivative (logP ~1.5–2) .
Potential Applications: The propargyl-substituted compound () is marketed by American Elements for life sciences, suggesting applications in bioconjugation or polymer chemistry . The chlorophenyl analog () may serve as a precursor in agrochemicals or pharmaceuticals due to its electrophilic reactivity . The isopropyl-substituted compound could be explored for drug delivery or hydrophobic material synthesis, leveraging its balance of lipophilicity and steric effects.
Biological Activity
3-[4-(Propan-2-yl)phenyl]oxolane-2,5-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including antimicrobial and anti-inflammatory properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₄H₁₆O₂, with a molecular weight of 248.27 g/mol. The compound features a five-membered cyclic ether (oxolane) with two carbonyl groups at positions 2 and 5, contributing to its reactivity and biological activity. Its structure allows for various chemical reactions, including nucleophilic additions and electrophilic substitutions, enhancing its potential applications in drug development and organic synthesis .
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. In vitro studies have shown effectiveness against both gram-positive and gram-negative bacteria, suggesting its potential as a therapeutic agent in treating bacterial infections. The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties . Mechanistic studies suggest that it may act by inhibiting specific enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) or lipoxygenases (LOX). This inhibition could lead to reduced production of pro-inflammatory mediators like prostaglandins and leukotrienes .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes, impacting signaling pathways associated with inflammation and pain.
- Receptor Modulation : It could modulate the activity of receptors linked to pain perception and inflammatory responses .
Case Studies
- Anticonvulsant Activity : A study reported the synthesis of analogs related to oxolane derivatives, highlighting their anticonvulsant properties in animal models. The results indicated that modifications to the oxolane structure could enhance efficacy against seizures .
- Cytotoxicity Studies : In vitro cytotoxicity assessments on neuroblastoma SH-SY5Y cells revealed that certain derivatives of the compound exhibited protective effects on cell viability while also demonstrating anti-inflammatory activity in models of induced inflammation .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
